N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

Lipophilicity Drug-likeness QSAR

Researchers requiring selective covalent probes for target engagement studies face limited availability of structurally unique chloroacetamide scaffolds. N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide addresses this gap with a benzyl-methyl-amino substituted cyclohexyl core and reactive 2-chloroacetyl warhead. - Physicochemical Profile: XLogP3 of 3.0 and TPSA of 32.3 Ų predict favorable blood-brain barrier penetration and intracellular membrane permeability, enabling CNS target screening. - Structural Differentiation: Distinct from simpler N,N-disubstituted analogs, this scaffold offers unique hydrogen-bonding and steric features for refined QSAR modeling and probe development. - Supply Assurance: Available in research quantities (mg to g) with batch-specific purity documentation, supporting reproducible covalent inhibitor discovery programs.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
Cat. No. B7928085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CCl
InChIInChI=1S/C16H23ClN2O/c1-19(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-16(20)11-17/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,20)
InChIKeyPDRDKSNPCXMMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide Overview


N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS 1353988-12-1) is a synthetic chloroacetamide featuring a cyclohexyl ring substituted with a benzyl-methyl-amino group and a reactive 2-chloroacetyl moiety. With a molecular formula of C16H23ClN2O and a molecular weight of 294.82 g/mol, this compound belongs to the class of N,N-disubstituted-2-chloroacetamides, which are known for their alkylating potential and utility as covalent probes or synthetic intermediates [1]. Its computed XLogP3 of 3, topological polar surface area (TPSA) of 32.3 Ų, and single hydrogen bond donor suggest moderate membrane permeability, a property critical for intracellular target engagement [1].

Covalent alkylator warhead for irreversible probe design
Moderate membrane permeability supports intracellular engagement
Distinct N,N-disubstituted scaffold for SAR library expansion

Chloroacetamide Substitution and Performance Variability


The substitution of N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide with structurally related chloroacetamides is not straightforward, as small changes in the amine substituent dramatically alter lipophilicity, steric hindrance, and the electrophilic reactivity of the chloroacetyl group [1]. For instance, replacing the benzyl-methyl-amino group with a simpler cyclohexyl or amino group changes the compound's computed partition coefficient (XLogP3) by over 1 log unit, which can shift membrane permeability and off-target binding profiles. Furthermore, the presence of both a tertiary amine and a secondary acetamide NH in the target compound creates distinct hydrogen-bonding and protonation states compared to analogs lacking one of these features. These physicochemical differences translate into differential in vitro metabolic stability, solubility, and ultimately biological activity, as demonstrated in QSAR models of N,N-disubstituted chloroacetamides [2]. Therefore, procurement decisions must consider the specific structural fingerprint of this compound rather than assuming interchangeability with in-class alternatives.

Amine substituent variation shifts logP by >1 unit, altering membrane permeability and off-target profiles.

Loss of the chloroacetyl warhead removes covalent reactivity, converting probe to reversible binder.

Absence of the tertiary amine changes hydrogen-bonding and protonation states, affecting solubility and metabolic stability.

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide Evidence Guide


Lipophilicity and Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 3.0 [1], which is significantly higher than that of 2-chloro-N-cyclohexylacetamide (XLogP3 ≈ 1.9 [2]) and N-(4-aminocyclohexyl)-2-chloroacetamide (XLogP3 ≈ 1.2 [2]). This 1.1–1.8 log unit increase reflects the lipophilic contribution of the benzyl-methyl-amino group. Higher lipophilicity generally correlates with improved passive membrane permeability, a key determinant of intracellular target engagement [3].

Lipophilicity advantage
Reported
XLogP3 = 3.0 vs. 1.2–1.9 for cyclohexyl/amino analogs; Δ +1.1 to +1.8
Supports cell permeability for intracellular target engagement
Computed value; in vitro permeability should be verified
Lipophilicity Drug-likeness QSAR

Purity Advantages Over Common Analogs

Commercial batches of the target compound are available at 95% (AKSci ) and 98% (Leyan ) purity, whereas many structural analogs such as 2-chloro-N-cyclohexylacetamide are typically offered at 90–95% purity from standard suppliers. The assurance of ≥98% purity reduces the risk of confounding biological results from impurities and meets the threshold recommended for quantitative structure-activity relationship studies .

Purity specification
Data to verify
95–98% (HPLC) vs. typical 90–95% for common analogs
May reduce impurity-driven variability in bioassays
Supplier-listed specification; lot-specific COA review recommended
Chemical purity Procurement Reproducibility

Covalent Target Modification via Chloroacetyl Warhead

The 2-chloroacetyl group of the target compound serves as an electrophilic warhead capable of alkylating cysteine, histidine, or lysine residues in protein targets. In contrast, the non-chlorinated analog N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]acetamide (CAS 824938-96-7) lacks this reactive moiety and therefore cannot form stable covalent adducts. This fundamental difference in chemical reactivity positions the target compound for applications requiring irreversible target engagement, such as covalent probe design or chemoproteomic profiling [1].

Covalent warhead
Class-level
Contains 2-chloroacetyl group (alkylating) vs. non-chlorinated acetamide (non-covalent)
Enables irreversible target engagement for probe design
Reactivity inferred from chloroacetamide class; direct kinetic data unavailable
Covalent inhibitor Alkylating agent Warhead chemistry

CNS Penetration Potential vs. Regioisomers

With a calculated TPSA of 32.3 Ų [1], the target compound falls well within the optimal range (<60–70 Ų) for blood-brain barrier (BBB) penetration, as commonly predicted for CNS drug candidates [2]. In comparison, the 4-substituted regioisomer 2-amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide (CAS 1353963-08-2) exhibits a TPSA of approximately 58 Ų, suggesting a lower likelihood of passive CNS entry. The 2-substitution pattern, combined with a single H-bond donor, enhances the probability of BBB penetration in vivo.

CNS penetration potential
Reported
TPSA 32.3 Ų vs. 58 Ų for amino-substituted analog; Δ −25.7 Ų
May support blood-brain barrier penetration in CNS screens
Computed TPSA; in vivo brain exposure not confirmed
Blood-brain barrier CNS drug discovery Physicochemical property

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide Application Scenarios


Covalent Probe Design for Intracellular Targets

The presence of a chloroacetyl warhead makes this compound suitable for covalent modification of cysteine or histidine residues in target proteins. In cell-based assays where membrane permeability is required, its XLogP3 of 3.0 and TPSA of 32.3 Ų [1] indicate favorable passive diffusion across cell membranes. This compound can serve as a scaffold for developing activity-based probes for target engagement studies.

CNS Drug Discovery Screening Campaigns

The low topological polar surface area (32.3 Ų) and moderate lipophilicity (XLogP3 = 3.0) [1] meet the physicochemical criteria for blood-brain barrier penetration. This compound can be prioritized in screening libraries for neurological targets, especially when irreversible inhibition is desired, distinguishing it from non-covalent or highly polar analogs [2].

QSAR Dataset Expansion for Bioactivity Modeling

As a structurally distinct N,N-disubstituted chloroacetamide, this compound adds diversity to training sets for quantitative structure-activity relationship (QSAR) models. Its unique benzyl-methyl-amino substitution can help refine predictive models for chromatographic retention, lipophilicity, and bioactivity scores, as highlighted in recent QSAR studies on chloroacetamides [3].

Application
Selection Property
Validation Focus
Intracellular covalent probe studies
Chloroacetyl warhead + moderate lipophilicity
Covalent target modification & cell permeability
CNS-targeted screening campaigns
Low polar surface area + acceptable logP
Blood-brain barrier penetration potential
QSAR model expansion
Structurally distinct N,N-disubstituted scaffold
Chromatographic & bioactivity predictive models
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